Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride
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Overview
Description
Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with bromine atoms and a thiazolidine moiety, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride typically involves multiple steps, starting with the bromination of pyridine derivatives. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sodium borohydride, and various nucleophiles. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)butyl)oxy)-, monohydrochloride
- Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)hexyl)oxy)-, monohydrochloride
- Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)propyl)oxy)-, monohydrochloride
Uniqueness
Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride is unique due to its specific substitution pattern and the presence of both bromine and thiazolidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
41287-80-3 |
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Molecular Formula |
C13H19Br2ClN2OS |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
3-[5-(3,5-dibromopyridin-2-yl)oxypentyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C13H18Br2N2OS.ClH/c14-11-8-12(15)13(16-9-11)18-6-3-1-2-4-17-5-7-19-10-17;/h8-9H,1-7,10H2;1H |
InChI Key |
OUPHSHHDSNMRSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1CCCCCOC2=C(C=C(C=N2)Br)Br.Cl |
Origin of Product |
United States |
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